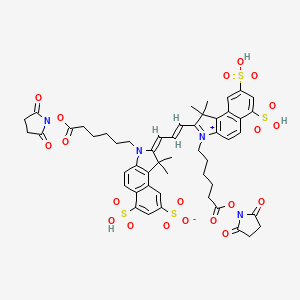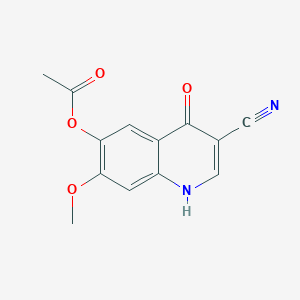
6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Functional Groups: The acetyloxy, hydroxy, and methoxy groups are introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation, while the methoxy group can be added through methylation reactions.
Cyanation: The nitrile group is introduced through a cyanation reaction, typically using a reagent like potassium cyanide or sodium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The nitrile group can be reduced to form an amine, which can further undergo various substitution reactions.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent. The acetyloxy, hydroxy, and methoxy groups contribute to its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- can be compared with other quinoline derivatives, such as:
3-Quinolinecarbonitrile: Lacks the acetyloxy, hydroxy, and methoxy groups, resulting in different chemical properties and biological activities.
6-Hydroxyquinoline: Contains a hydroxy group but lacks the acetyloxy and methoxy groups, leading to different reactivity and applications.
7-Methoxyquinoline:
The presence of the acetyloxy, hydroxy, and methoxy groups in 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- makes it unique, as these functional groups enhance its reactivity and binding affinity towards specific molecular targets, broadening its range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H10N2O4 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl) acetate |
InChI |
InChI=1S/C13H10N2O4/c1-7(16)19-12-3-9-10(4-11(12)18-2)15-6-8(5-14)13(9)17/h3-4,6H,1-2H3,(H,15,17) |
InChI-Schlüssel |
WUQPBTWGWXJOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


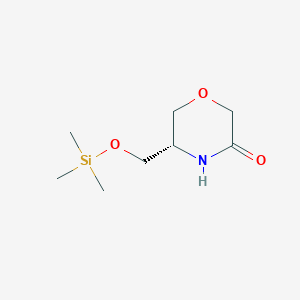
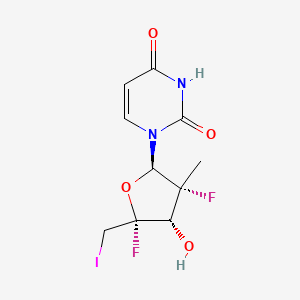
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
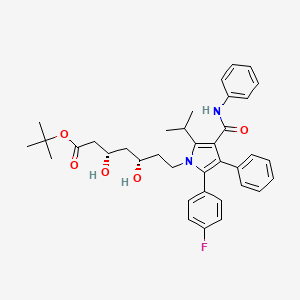
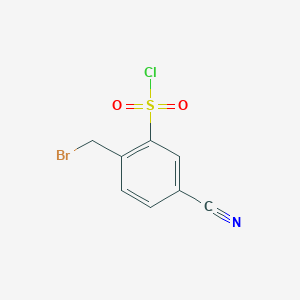
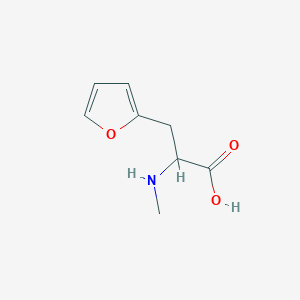
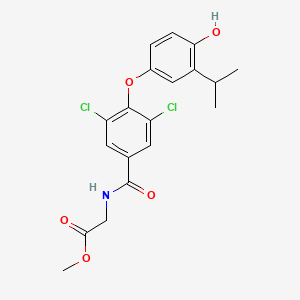

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

